molecular formula C26H28ClN3O3S B2372186 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride CAS No. 1189872-64-7

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride

Cat. No. B2372186
M. Wt: 498.04
InChI Key: OILMHFWOKMOZIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound appears to be a complex organic molecule that contains several functional groups, including a dioxolo-benzothiazole ring, a diethylamino group, and a naphthalene ring. The presence of these groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of applications, such as in the development of new pharmaceuticals or materials.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each designed to build up the different parts of the molecule. This could involve reactions such as nucleophilic substitution, condensation, and ring-closing reactions. However, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dioxolo-benzothiazole and naphthalene rings suggests that this compound would have a rigid, planar structure. The diethylamino group could potentially introduce some flexibility into the molecule, depending on its position.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present in its structure. For example, the diethylamino group could act as a nucleophile in reactions with electrophiles, while the dioxolo-benzothiazole and naphthalene rings could potentially undergo electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dioxolo-benzothiazole and naphthalene rings could contribute to its stability and rigidity, while the diethylamino group could influence its solubility in different solvents.


Scientific Research Applications

Synthesis and Evaluation of Biological Activities

The compound and its derivatives have been synthesized and evaluated for various biological activities. For example, derivatives of this compound have been synthesized and assessed for their potential as anti-Parkinson’s agents. In a study, thiazolidinone derivatives demonstrated significant anti-Parkinson's activity in a 6-OHDA lesioned rat model, suggesting their potential for further studies in anti-Parkinson's pharmacology (S. Gomathy et al., 2012).

Additionally, related thiazole derivatives have been linked to antimicrobial and anti-proliferative activities, with certain compounds showing promising results against cancer cells. This highlights the compound's versatility in contributing to the development of new therapeutic agents (E. Mansour et al., 2020).

Another aspect of research involves the synthesis and antihyperglycemic activity evaluation of derivatives, which explores the compound's potential in addressing diabetes-related conditions. Such studies contribute to the ongoing search for more effective and safer antidiabetic medications (M. Imran et al., 2009).

Photophysical and Catalytic Studies

Photophysical properties of related compounds have also been studied, providing insights into their potential applications in materials science and sensor development. For example, ESIPT inspired fluorescent derivatives showing sensitivity to the micro-environment may lead to advancements in fluorescent probes and sensors (K. Phatangare et al., 2013).

Moreover, the compound's framework has been utilized in the synthesis of catalytic agents, such as pincer complexes for ketone reduction, illustrating its potential in catalysis and organic synthesis methodologies (S. Facchetti et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information on this compound, it’s difficult to provide a detailed safety and hazards analysis.


Future Directions

The future directions for research on this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or materials science. This could involve conducting further studies to better understand its properties and reactivity, as well as its interactions with other substances.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.


properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-naphthalen-1-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S.ClH/c1-3-28(4-2)12-13-29(25(30)14-19-10-7-9-18-8-5-6-11-20(18)19)26-27-21-15-22-23(32-17-31-22)16-24(21)33-26;/h5-11,15-16H,3-4,12-14,17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILMHFWOKMOZIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)CC4=CC=CC5=CC=CC=C54.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.